
(2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid, also known as CPAA, is a compound used in scientific research for its ability to selectively inhibit the activity of a specific subtype of glutamate receptor, known as the GluK1 receptor. This receptor is involved in the regulation of synaptic transmission and plasticity, making it a potential target for the development of new treatments for neurological disorders such as epilepsy, chronic pain, and neurodegenerative diseases.
Mechanism of Action
(2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid acts as a competitive antagonist of GluK1-containing kainate receptors, binding to a specific site on the receptor and preventing the binding of the endogenous ligand, glutamate. This results in a decrease in the activity of the receptor and a reduction in the release of neurotransmitters such as GABA and glutamate.
Biochemical and Physiological Effects:
(2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid has been shown to have several biochemical and physiological effects in animal models and in vitro systems. These include a reduction in the frequency and amplitude of excitatory postsynaptic currents, a decrease in the release of GABA and glutamate, and an attenuation of long-term potentiation and long-term depression, two forms of synaptic plasticity that are important for learning and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid in lab experiments is its selectivity for GluK1-containing kainate receptors, which allows researchers to study the specific effects of blocking this receptor subtype without affecting other glutamate receptors. However, (2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid has some limitations, including its relatively low potency and selectivity compared to other kainate receptor antagonists, and its potential off-target effects on other ion channels and receptors.
Future Directions
There are several potential future directions for research on (2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid and its effects on glutamatergic neurotransmission and synaptic plasticity. These include:
1. Developing more potent and selective (2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid analogs for use as research tools and potential therapeutic agents.
2. Investigating the role of GluK1-containing kainate receptors in various neurological disorders, and exploring the potential of (2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid and other kainate receptor antagonists as treatments for these conditions.
3. Studying the effects of (2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid on other aspects of synaptic plasticity, such as short-term plasticity and spike-timing-dependent plasticity.
4. Investigating the potential of (2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid and other kainate receptor antagonists as tools for studying the role of kainate receptors in synaptic plasticity and learning and memory.
5. Exploring the potential of (2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid and other kainate receptor antagonists as tools for investigating the mechanisms of action of other drugs that modulate glutamatergic neurotransmission.
Conclusion:
(2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid, or (2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid, is a compound that has been extensively studied for its effects on glutamatergic neurotransmission and synaptic plasticity. It selectively inhibits the activity of GluK1-containing kainate receptors, making it a potential target for the development of new treatments for neurological disorders. While (2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid has some limitations, it has several advantages as a research tool, and there are several potential future directions for research on this compound and its effects on synaptic plasticity and neurological function.
Synthesis Methods
The synthesis of (2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid involves several steps, starting with the preparation of the cyclopropyloxirane precursor, which is then reacted with a chiral auxiliary to produce the desired enantiomer of the final product. The process is complex and requires specialized equipment and expertise, but several research groups have successfully developed efficient and scalable methods for synthesizing (2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid.
Scientific Research Applications
(2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid has been extensively studied in vitro and in vivo for its effects on glutamatergic neurotransmission and synaptic plasticity. In particular, it has been shown to selectively inhibit the activity of GluK1-containing kainate receptors, which are involved in the modulation of synaptic transmission and plasticity in various brain regions.
properties
IUPAC Name |
(2S)-2-(5-cyclopropyloxolan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-6(10(11)12)8-4-5-9(13-8)7-2-3-7/h6-9H,2-5H2,1H3,(H,11,12)/t6-,8?,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJSTNRHLSVZST-GVWIPJJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(O1)C2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC(O1)C2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

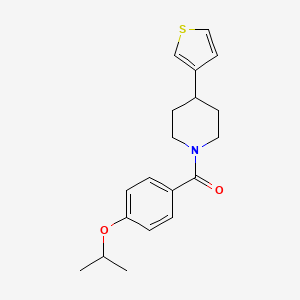
![1,6,7-trimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2948598.png)
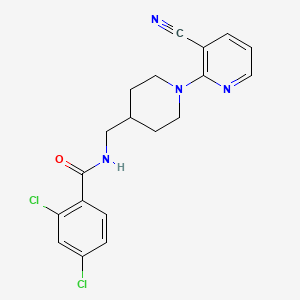
![2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B2948601.png)
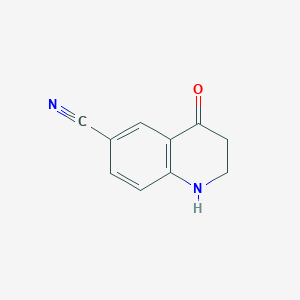
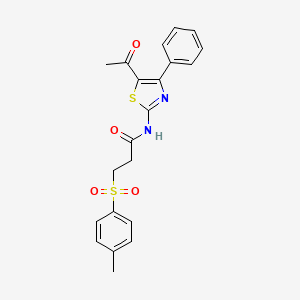
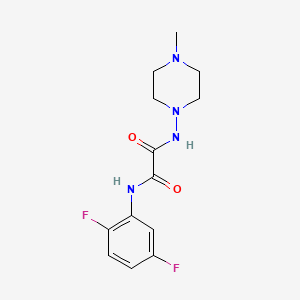
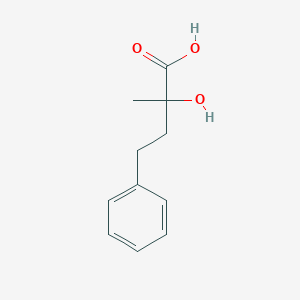
![7-nitro-2H,3H-benzo[e]1,4-dioxin-6-sulfonamide](/img/structure/B2948608.png)
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)-1H-pyrazole-1-carboxamide](/img/structure/B2948610.png)
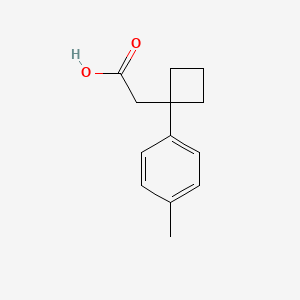
![5-cyclopropyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2948612.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2948614.png)